molecular formula C9H17NO3S B6161463 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid CAS No. 210910-24-0

3-(tert-butylsulfanyl)-2-acetamidopropanoic acid

Cat. No. B6161463
CAS RN: 210910-24-0
M. Wt: 219.3
InChI Key:
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Description

3-(Tert-butylsulfanyl)-2-acetamidopropanoic acid, also known as 3-TBS-2-APA or N-tert-butanesulfinyl-2-acetamidopropanoic acid, is an organosulfur compound that has been studied for its synthetic, scientific research, and biochemical applications. This compound has been used in various fields including medicinal chemistry, drug discovery, and biochemistry. It has been used as a building block for the synthesis of other compounds and as a starting material for the synthesis of more complex molecules. It has also been used in studies of the mechanism of action of drugs and the biochemical and physiological effects of drugs.

Scientific Research Applications

3-(tert-butylsulfanyl)-2-acetamidopropanoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as peptides and bioconjugates. It has also been used in the synthesis of drug molecules, such as non-steroidal anti-inflammatory drugs, and in the study of their mechanism of action. It has been used in the study of enzyme inhibition and the biochemical and physiological effects of drugs. It has also been used in the study of the structure, function, and regulation of proteins.

Mechanism of Action

3-(tert-butylsulfanyl)-2-acetamidopropanoic acid is an organosulfur compound that is capable of forming covalent bonds with proteins. It is believed that this compound binds to the active site of enzymes, thereby inhibiting their activity. It is also believed to interact with other molecules, such as hormones, and to modulate their activity.
Biochemical and Physiological Effects
3-(tert-butylsulfanyl)-2-acetamidopropanoic acid has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of hormones, such as glucagon, which is involved in the regulation of glucose metabolism.

Advantages and Limitations for Lab Experiments

The use of 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and handle. It is also a relatively stable compound that is not easily degraded by heat or light. The main limitation of this compound for laboratory experiments is that it is not very soluble in water, which can limit its use in aqueous solutions.

Future Directions

The use of 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid in scientific research is expected to continue to expand in the future. It is likely to be used in the synthesis of more complex molecules, such as peptides and bioconjugates. It is also likely to be used in the study of enzyme inhibition and the biochemical and physiological effects of drugs. Additionally, it is likely to be used in the study of the structure, function, and regulation of proteins. Finally, it is likely to be used in the development of new drugs and therapeutic agents.

Synthesis Methods

3-(tert-butylsulfanyl)-2-acetamidopropanoic acid can be synthesized from the reaction of tert-butanesulfinyl chloride with 2-acetamidopropanoic acid. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-10°C. The reaction is carried out in an aqueous medium, and the product is isolated by extraction with an organic solvent. The reaction is typically conducted in the presence of a base, such as potassium carbonate or sodium hydroxide, to neutralize the acid produced in the reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid can be achieved through a multi-step process involving the protection of functional groups, nucleophilic substitution, and deprotection reactions.", "Starting Materials": [ "Acetic anhydride", "tert-Butyl mercaptan", "2-Acetamidopropanoic acid", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of 2-Acetamidopropanoic acid by reacting with acetic anhydride to form the acetyl derivative.", "Step 2: Nucleophilic substitution of the acetyl derivative with tert-butyl mercaptan in the presence of sodium bicarbonate to form 3-(tert-butylsulfanyl)-2-acetamidopropanoic acid.", "Step 3: Deprotection of the acetyl group by treating the product with hydrochloric acid to obtain the desired compound.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide.", "Step 5: Extraction of the product with ethyl acetate.", "Step 6: Washing of the organic layer with water and drying over anhydrous sodium sulfate.", "Step 7: Removal of the solvent by evaporation to obtain the final product as a white solid.", "Step 8: Purification of the product by recrystallization from a suitable solvent such as methanol or diethyl ether." ] }

CAS RN

210910-24-0

Molecular Formula

C9H17NO3S

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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